methyl7-fluoro-3-methyl-1H-indole-5-carboxylate

Description

Systematic Nomenclature and CAS Registry Information

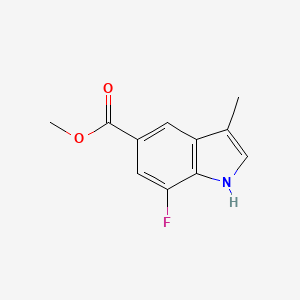

The systematic IUPAC name for this compound is methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate , reflecting the positions of its substituents on the indole scaffold. The nitrogen atom in the pyrrole ring is designated position 1, with subsequent positions numbered clockwise. The fluorine atom occupies position 7 on the benzene ring, while the methyl ester group is at position 5, and a methyl group is attached to position 3 of the pyrrole ring.

While the exact CAS Registry Number for this specific compound is not explicitly listed in the provided sources, analogous structures offer insights. For example, methyl 7-fluoro-1H-indole-5-carboxylate (lacking the 3-methyl group) has CAS 256935-98-5, and methyl 7-methyl-1H-indole-5-carboxylate (lacking the 7-fluoro group) is registered under CAS 180624-25-3. These entries suggest that the CAS number for methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate would follow a similar alphanumeric pattern, though it remains unverified in current databases.

Molecular Formula and Weight Analysis

The molecular formula of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate is C₁₂H₁₂FNO₂ , derived from the indole backbone (C₈H₇N) with additions of a fluorine atom (F), a methyl ester group (-COOCH₃), and a methyl group (-CH₃). The molecular weight is calculated as follows:

- Carbon (12 × 12.01) = 144.12 g/mol

- Hydrogen (12 × 1.01) = 12.12 g/mol

- Fluorine (1 × 19.00) = 19.00 g/mol

- Nitrogen (1 × 14.01) = 14.01 g/mol

- Oxygen (2 × 16.00) = 32.00 g/mol

Total molecular weight = 221.25 g/mol

This aligns with structurally similar compounds. For instance, methyl 7-fluoro-1H-indole-5-carboxylate (C₁₀H₈FNO₂) has a molecular weight of 193.18 g/mol, while methyl 7-methyl-1H-indole-5-carboxylate (C₁₁H₁₁NO₂) weighs 189.21 g/mol. The addition of a fluorine atom and a methyl group accounts for the increased mass.

SMILES Notation and IUPAC Name Validation

The SMILES notation for this compound is COC(=O)C1=CC2=C(C=C1F)NC(=C2)C , which encodes the indole backbone, substituent positions, and bonding patterns. Key features include:

COC(=O): Methyl ester group at position 5.C1=CC2=C(C=C1F): Benzene ring with fluorine at position 7.NC(=C2)C: Pyrrole ring with nitrogen at position 1 and methyl group at position 3.

The IUPAC name was validated by comparing it to analogous structures. For example, methyl 7-methyl-1H-indole-5-carboxylate and methyl 7-fluoro-1H-indole-2-carboxylate follow similar naming conventions, confirming the positional descriptors for substituents.

Crystallographic Data and Conformational Isomerism

No crystallographic data for methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate are available in the provided sources. However, insights can be inferred from related indole derivatives. The planar indole scaffold typically adopts a nearly flat conformation, with substituents influencing minor deviations. For instance:

- The methyl ester at position 5 may introduce steric hindrance with adjacent hydrogen atoms, slightly distorting the benzene ring.

- The methyl group at position 3 could restrict rotation around the C3-N bond, favoring a specific conformational isomer.

Comparative analysis of methyl 7-chloro-5-fluoro-1H-indole-3-carboxylate (C₁₀H₇ClFNO₂) suggests that halogen and methyl substituents impact electron distribution and intermolecular interactions, potentially affecting packing in a crystal lattice. Computational modeling or X-ray diffraction studies would be required to confirm these hypotheses.

Properties

IUPAC Name |

methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-5-13-10-8(6)3-7(4-9(10)12)11(14)15-2/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKALCNIUMIKVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=C(C=C2F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate involves several steps. One common method is the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, which gives indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. .

Scientific Research Applications

Inhibitors of Protein Kinases

One of the primary applications of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate is in the development of inhibitors targeting protein kinases, which are crucial in regulating cellular functions and signaling pathways. These inhibitors are particularly relevant in cancer research, where aberrant kinase activity contributes to tumorigenesis.

A study demonstrated that methyl indole derivatives, including methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate, can serve as effective substrates for synthesizing selective Aurora A kinase inhibitors. These inhibitors showed promising results in increasing the population of mitotic cells in treated samples compared to control groups .

Synthesis of Indirubin Derivatives

Indirubin, a well-known compound with anti-inflammatory and anti-cancer properties, can be synthesized using methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate as a precursor. The compound facilitates the generation of indirubin derivatives through various chemical reactions, enhancing their pharmacological profiles .

Cross-Dehydrogenative Coupling Reactions

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate has been utilized in cross-dehydrogenative coupling reactions, which allow for the formation of carbon-carbon bonds without the need for metal catalysts. This method is advantageous for synthesizing complex organic molecules efficiently .

Metal-Free Friedel-Crafts Alkylation

The compound can also participate in metal-free Friedel-Crafts alkylation reactions, providing an environmentally friendly approach to organic synthesis. This reaction is significant for creating substituted aromatic compounds that have potential applications in pharmaceuticals and agrochemicals .

Case Study: Aurora A Kinase Inhibition

In a controlled experiment, researchers evaluated the efficacy of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate as an Aurora A kinase inhibitor. The study involved treating Jurkat cells with varying concentrations of the compound and assessing cell proliferation rates through immunostaining techniques. Results indicated a dose-dependent increase in mitotic cell populations when treated with the compound, demonstrating its potential as a therapeutic agent against cancers characterized by Aurora A overexpression .

Case Study: Indirubin Derivative Synthesis

Another study focused on synthesizing indirubin derivatives using methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate as a starting material. The derivatives exhibited enhanced biological activity compared to their parent compounds, suggesting that modifications at the indole position can significantly influence pharmacological effects .

Data Tables

Mechanism of Action

The mechanism of action of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application .

Comparison with Similar Compounds

Fluorine vs. Trifluoromethyl Groups

Trifluoromethyl groups (e.g., in methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate ) introduce stronger electron-withdrawing effects and steric bulk compared to a single fluorine atom. This difference may enhance metabolic stability but reduce membrane permeability.

Methyl vs. Ethyl Esters

Methyl esters (as in the target compound) are more electron-withdrawing and hydrolytically labile than ethyl esters (e.g., ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate in ). Ethyl esters often provide better bioavailability due to slower enzymatic cleavage .

Physical and Spectral Properties

Biological Activity

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate is an indole derivative with potential biological significance. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate has the molecular formula and a molecular weight of 207.21 g/mol. The presence of a fluorine atom at the 7-position of the indole ring is believed to enhance its lipophilicity and bioavailability, potentially increasing its biological activity.

The specific mechanisms of action for methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate are still under investigation. However, compounds in this class often exhibit interactions with various biological targets, including enzymes and receptors. The fluorine substitution may enhance binding affinity and modulate the activity of these targets .

Antiviral and Anticancer Properties

Recent studies suggest that indole derivatives, including methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate, may possess antiviral and anticancer properties. For instance, research has shown that similar compounds can inhibit viral replication and exhibit cytotoxic effects against cancer cell lines .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic potential of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate against various cell lines. These studies typically assess cell viability using assays such as MTT or similar methods. The initial findings indicate that the compound may have a favorable cytotoxicity profile, showing minimal toxicity at higher concentrations .

Synthesis Methods

The synthesis of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate can be achieved through several methods, which may include:

- Refluxing Indole Derivatives : Combining starting materials under reflux conditions to promote reaction.

- Use of Reagents : Employing specific reagents that facilitate the introduction of functional groups or modifications to the indole structure.

Each method has its advantages regarding yield and purity, which are critical for subsequent biological evaluations .

Comparative Analysis with Similar Compounds

Methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate shares structural similarities with other indole derivatives. A comparative analysis can highlight differences in biological activity based on structural variations:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate | Fluorine and formyl groups | Antiviral, anticancer |

| Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate | Chlorine and fluorine substitutions | Enzyme inhibition |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Amino group addition | Potentially neuroprotective |

This table illustrates how variations in functional groups can influence the biological properties of indole derivatives.

Future Research Directions

Despite promising preliminary findings, further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding how the compound interacts at a molecular level with specific targets.

- In Vivo Evaluations : Testing in animal models to assess efficacy and safety profiles.

- Structure–Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.

Q & A

Q. What are the standard synthetic routes for methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step procedures starting with substituted indole precursors. For example:

- Copper-catalyzed cycloaddition : A modified approach (similar to ) uses CuI-catalyzed reactions in PEG-400/DMF solvents to introduce fluorinated groups. The 3-methyl group may be incorporated via alkylation of indole intermediates .

- Esterification : Carboxylation at the 5-position can be achieved by reacting 7-fluoro-3-methylindole with methyl chloroformate under basic conditions, followed by purification via flash column chromatography (e.g., 70:30 ethyl acetate/hexane) .

- Key considerations : Monitor reaction progress using TLC and confirm purity via NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (HRMS) .

Q. What safety protocols are critical when handling methyl 7-fluoro-3-methyl-1H-indole-5-carboxylate?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for defects before use and dispose of contaminated gloves according to hazardous waste protocols .

- Engineering controls : Use fume hoods to minimize inhalation risks. Avoid skin contact, as fluorinated indoles may exhibit uncharacterized toxicity .

- Emergency response : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide SDS documentation to healthcare providers .

Advanced Research Questions

Q. How can contradictions in spectral data interpretation be resolved for fluorinated indole derivatives?

- Methodological Answer :

- Cross-validation : Combine ¹⁹F NMR with ¹H-¹³C HSQC to confirm substituent positions. For example, ¹⁹F NMR shifts for 7-fluoroindoles typically range between -110 to -120 ppm .

- Isotopic labeling : Use ²H or ¹³C-labeled precursors to track reaction pathways and eliminate ambiguity in NOESY or COSY spectra .

- Computational modeling : Compare experimental NMR data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) to validate structural assignments .

Q. How does the 3-methyl group influence the physicochemical properties of methyl 7-fluoro-1H-indole-5-carboxylate?

- Methodological Answer :

- LogP and solubility : The 3-methyl group increases hydrophobicity (LogP ~1.6–2.0), reducing aqueous solubility. This can be mitigated by co-solvents like DMSO or PEG-400 .

- Crystallinity : Methyl substitution at the 3-position may enhance crystal packing, as seen in related indole carboxylates (e.g., ethyl 5-hydroxy-2-methylbenzo[g]indole-3-carboxylate) .

- Stability : The methyl group reduces susceptibility to oxidative degradation at the indole core, as observed in accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. What strategies optimize regioselectivity in fluorination reactions for indole derivatives?

- Methodological Answer :

- Directing groups : Use electron-withdrawing substituents (e.g., esters at C-5) to direct electrophilic fluorination to C-6. For example, Selectfluor® in acetic acid selectively fluorinates C-7 in methyl indole-5-carboxylates .

- Metal-mediated fluorination : Pd-catalyzed C–H activation enables late-stage fluorination with minimal byproducts. Yields >70% have been reported for similar substrates .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity, while protic solvents (e.g., MeOH) may favor alternative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.